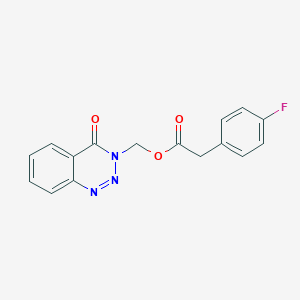

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate

Description

Historical Development of 1,2,3-Benzotriazine Derivatives

The exploration of 1,2,3-benzotriazines began in the early 20th century, driven by interest in nitrogen-containing heterocycles. Initial syntheses focused on derivatives like 3,4-dihydro-4-oxo- and -imido-1,2,3-benzotriazines, as the parent compound proved challenging to isolate due to its reactivity. The first general synthetic routes emerged in the 1970s, including oxidative cyclization of hydrazones and heterocyclic ring expansions. For example, oxidation of 1-aminoindazoles or $$ N $$-aminoquinazolin-2-ones provided access to substituted benzotriazines, though yields remained modest.

The 2000s marked a turning point with the recognition of 1,2,3-benzotriazines as privileged scaffolds in drug discovery. Seminal work by Bischler, Bamberger, and Arndt laid the groundwork for diversifying substitution patterns. Early derivatives showed promise in anticancer and antimalarial screens, culminating in clinical candidates like tirapazamine. The introduction of electron-withdrawing groups (e.g., oxo, fluoro) at the 4-position, as seen in (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate, emerged as a strategy to modulate electronic properties and bioavailability.

Significance in Heterocyclic Chemistry

1,2,3-Benzotriazines occupy a unique niche in heterocyclic chemistry due to their electronic asymmetry and reactivity. The triazine ring’s electron-deficient nature facilitates nucleophilic additions at the 3,4-bond, enabling regioselective functionalization. For instance, $$ N $$-oxidation of 4-methoxy-1,2,3-benzotriazine yields 2-oxide derivatives, which undergo hydrolysis to acidic dihydrotriazine oxides. These transformations underscore the system’s versatility as a synthetic building block.

The incorporation of a 4-fluorophenylacetate ester in this compound introduces steric and electronic effects that stabilize the core while enabling prodrug strategies. Fluorine’s electronegativity enhances membrane permeability, and the ester group allows controlled release of active metabolites. This design mirrors trends in kinase inhibitor development, where benzotriazines target ATP-binding pockets.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize 1,2,3-benzotriazines in targeted therapy and materials science. For example, TAJ1—a bis(benzotriazolyl)methane derivative—exhibits submicromolar inhibition of NEK2 kinase ($$ \text{K}_d = -10.5 \, \text{kcal/mol} $$) via π-stacking and hydrogen-bonding interactions. Similarly, derivatives like ethyl {2-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate demonstrate modularity through thiazole and benzotriazine conjugates.

However, critical gaps persist:

- Synthetic Efficiency : Current routes to 4-oxo-1,2,3-benzotriazines require multi-step sequences with moderate yields.

- Mechanistic Understanding : The impact of 4-fluorophenyl substitution on triazine ring reactivity remains underexplored.

- Target Identification : While kinase inhibition is documented, off-target effects and selectivity ratios for derivatives like this compound are unknown.

Research Objectives and Scope

This article focuses on:

- Tracing the synthetic evolution of 4-oxo-1,2,3-benzotriazine derivatives.

- Evaluating the role of fluorophenylacetate esters in modulating physicochemical properties.

- Identifying opportunities for rational design of next-generation benzotriazine-based therapeutics.

The following table summarizes key structural and synthetic aspects of related compounds:

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c17-12-7-5-11(6-8-12)9-15(21)23-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKCRAKETDLQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326942 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

454238-74-5 | |

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 2-(4-fluorophenyl)acetic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can improve yield and reduce reaction times, making the process more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Applications

The compound is primarily utilized as a coupling reagent in peptide synthesis. Its ability to facilitate the formation of peptide bonds while minimizing racemization makes it a valuable tool in the synthesis of complex peptides and proteins. The following are key synthetic applications:

- Peptide Synthesis : The compound is effective in suppressing racemization during fragment condensation, which is crucial for maintaining the stereochemistry of amino acids in peptide chains. This property enables the synthesis of high-purity peptides that are essential for therapeutic applications .

- Macrocyclic Compounds : It serves as a coupling reagent in the synthesis of macrocyclic polyamine derivatives, which are important in drug development and molecular biology . The structural complexity of these compounds often requires robust coupling agents to ensure successful reactions.

Biological Evaluations

Research has indicated that (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate possesses various biological activities that warrant further exploration:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibiotics .

- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against influenza viruses. Studies have demonstrated that certain derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound in various contexts:

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Molecular Data :

- Molecular Formula : C₁₅H₁₁FN₃O₄

- Molecular Weight : 316.27 g/mol

- Functional Groups: Benzotriazinone, fluorophenyl, ester.

The following table compares structural, functional, and application-based features of “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate” with three analogous compounds:

Key Research Findings :

Structural Advantages: The fluorophenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like methyl 2-(4-oxo-benzotriazin-3-yl)acetate .

Ester Functionality :

- All compounds listed contain ester groups, which may serve as prodrugs. Hydrolysis of the ester in vivo could release active carboxylic acids, a common strategy to improve bioavailability .

Stability and Synthesis: Fluorinated compounds like the target exhibit superior metabolic stability compared to non-fluorinated derivatives. However, synthesis challenges (e.g., introducing fluorine or benzotriazinone rings) may require advanced techniques . Ethametsulfuron methyl ester’s sulfonylurea group contributes to its herbicidal efficacy but complicates synthesis due to reactive sulfonyl intermediates .

Biological Activity

The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate is a synthetic derivative of benzotriazine known for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzotriazine derivatives with substituted phenylacetates. The process often employs coupling reagents to facilitate the formation of the ester bond, enhancing yields and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of antimicrobial properties, particularly against various strains of bacteria and mycobacteria.

Antimicrobial Activity

-

Antimycobacterial Activity :

- Studies have shown that derivatives similar to this compound exhibit significant antimycobacterial activity. For instance, compounds with similar structural motifs demonstrated effective inhibition against both drug-sensitive and resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established drugs like linezolid and isoniazid .

- Antibacterial Activity :

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The benzotriazine core may interfere with bacterial protein synthesis or DNA replication processes.

- The presence of the fluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Case Studies

Several studies have focused on the biological evaluation of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification, coupling, and cyclization. A typical approach involves:

Ester formation : Reacting 2-(4-fluorophenyl)acetic acid with a benzotriazine derivative under reflux conditions using a coupling agent (e.g., SOCl₂ for acid chloride formation, followed by nucleophilic substitution) .

Purification : Silica gel column chromatography with gradients of ethyl acetate and petroleum ether (1:1) is effective for isolating intermediates. Final products may require recrystallization from ethanol or dichloromethane .

- Key Characterization : Confirm structure via , , and X-ray crystallography (e.g., refinement using riding H-atom models) .

Q. How can researchers verify the stability of the benzotriazinone core under varying pH conditions?

- Methodological Answer : Stability studies should include:

pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS.

Kinetic analysis : Calculate half-life () under acidic/basic conditions. The electron-withdrawing 4-oxo group may enhance stability in neutral to mildly acidic environments .

Advanced Research Questions

Q. How can contradictory data regarding reaction yields in fluorophenylacetate derivatives be resolved?

- Methodological Answer : Yield discrepancies often arise from:

Reagent purity : Ensure anhydrous conditions for steps involving SOCl₂ or TFA, as moisture reduces efficiency .

Optimization : Use design of experiments (DoE) to test variables (temperature, solvent ratios). For example, reports a 43% yield via a three-step protocol with potassium acetate in dioxane at 90°C under inert atmosphere .

Mechanistic probes : Employ isotopic labeling (e.g., ) to track ester hydrolysis pathways .

Q. What computational methods are suitable for predicting the reactivity of the 4-oxo-1,2,3-benzotriazin-3-yl group in nucleophilic substitutions?

- Methodological Answer :

DFT calculations : Model transition states using software like Gaussian or ORCA. Focus on electron density maps of the triazinone ring to identify electrophilic centers.

Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models. emphasizes aligning computational frameworks with experimental conditions .

Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be designed for this compound?

Abiotic studies : Measure hydrolysis/photolysis rates in water/soil matrices using LC-MS/MS.

Biotic assays : Use OECD 301/307 guidelines to test microbial degradation.

Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae (OECD 202/201). The 4-fluorophenyl group may pose bioaccumulation risks due to lipophilicity (logP ~2.5–3.0) .

Data Interpretation and Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer :

Nonlinear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism).

Error analysis : Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values.

Theoretical linkage : Align results with receptor-binding theories (e.g., lock-and-key mechanisms) to explain structure-activity relationships .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of related intermediates?

- Methodological Answer :

X-ray refinement : Refine H-atom positions using riding models (C—H = 0.93 Å, O—H = 0.82 Å) with isotropic displacement parameters .

Comparative analysis : Overlay crystal structures of analogs (e.g., 4-fluorophenyl derivatives from ) to identify conformational trends .

Avoided Topics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.